Rupatadine trihydrochloride
Overview
Description
Rupatadine trihydrochloride is a second-generation antihistamine and platelet-activating factor antagonist. It is primarily used for the treatment of allergic rhinitis and chronic urticaria. This compound is known for its dual action, blocking both histamine H1 receptors and platelet-activating factor receptors, which makes it effective in reducing allergic symptoms such as itching, sneezing, and nasal congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rupatadine is synthesized through a phase transfer catalyzed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali. The reaction involves the use of a compound with a leaving group such as -OH, -OTs, -OMs, -OAc, -OAr, -Br, -Cl, or -I, and Desloratadine at temperatures up to 50°C. The product is then converted to Rupatadine fumarate by reacting it in a ketonic solvent with an alcoholic solution of fumaric acid .
Industrial Production Methods: In industrial settings, Rupatadine is prepared by reducing a specific compound using sodium borohydride and boron trifluoride diethyl etherate. The reaction is followed by hydrolysis and alkalization, and the product is extracted using an organic solvent. The extracted organic phase is washed with sodium acetate buffer solution to remove impurities. The final product, Rupatadine, is obtained as a crystalline solid through refining a mixed solution of ethyl acetate and normal hexane .
Chemical Reactions Analysis
Types of Reactions: Rupatadine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Scientific Research Applications
Rupatadine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and platelet-activating factor antagonists.
Biology: It is used in research on allergic reactions and the mechanisms of histamine and platelet-activating factor.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating allergic rhinitis and chronic urticaria.
Industry: It is used in the pharmaceutical industry for the production of antihistamine medications
Mechanism of Action
Rupatadine trihydrochloride exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that act on H1 receptors, causing symptoms such as nasal blockage, rhinorrhea, itching, and swelling. Platelet-activating factor is produced from phospholipids cleaved by phospholipase A2 and contributes to vascular leakage. By blocking both receptors, Rupatadine prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Comparison with Similar Compounds
Desloratadine: Another second-generation antihistamine with similar H1 receptor antagonist activity.
Loratadine: A second-generation antihistamine used to treat allergies.
Fexofenadine: A second-generation antihistamine known for its non-sedating properties.
Uniqueness: Rupatadine trihydrochloride is unique due to its dual action as both a histamine H1 receptor antagonist and a platelet-activating factor antagonist. This dual action enhances its efficacy in treating allergic symptoms compared to other antihistamines that only target H1 receptors .
Properties
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.3ClH/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;;;/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFOTHHRVVHLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166109 | |
Record name | Rupatadine trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156611-76-6 | |
Record name | Rupatadine trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156611766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupatadine trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUPATADINE TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G61C8NZY2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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